2-Phenylimidazo[2,1-A]phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylimidazo[2,1-A]phthalazine is a heterocyclic compound that belongs to the class of phthalazines. Phthalazines are bicyclic nitrogen-containing compounds that have attracted significant attention due to their valuable biological and pharmacological activities. The structure of this compound consists of an imidazo ring fused to a phthalazine ring, with a phenyl group attached to the imidazo ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylimidazo[2,1-A]phthalazine can be achieved through various synthetic routes. One common method involves the condensation of phthalhydrazide with aromatic aldehydes in the presence of a catalyst. For example, the reaction of phthalhydrazide with benzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid can yield this compound .
Another method involves the use of a one-pot, three-component condensation reaction. This method utilizes aromatic aldehydes, dimedone, and phthalhydrazide in the presence of a solid-base catalyst such as amino-functionalized nanoporous silica (SBA-Pr-NH2) under solvent-free conditions at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylimidazo[2,1-A]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the phthalazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of phthalazinone derivatives.
Reduction: Formation of reduced phthalazine derivatives.
Substitution: Formation of N-alkylated phthalazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenylimidazo[2,1-A]phthalazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new materials and catalysts for chemical reactions
Wirkmechanismus
The mechanism of action of 2-Phenylimidazo[2,1-A]phthalazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. The compound binds to the active site of VEGFR-2, preventing the activation of downstream signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
2-Phenylimidazo[2,1-A]phthalazine can be compared with other similar compounds, such as:
Phthalazine: A simpler structure with similar biological activities.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a fused imidazo ring, but with different pharmacological properties.
Quinoxaline: A related bicyclic nitrogen-containing compound with distinct chemical and biological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research.
Eigenschaften
CAS-Nummer |
53827-58-0 |
---|---|
Molekularformel |
C16H11N3 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
2-phenylimidazo[2,1-a]phthalazine |
InChI |
InChI=1S/C16H11N3/c1-2-6-12(7-3-1)15-11-19-16(18-15)14-9-5-4-8-13(14)10-17-19/h1-11H |
InChI-Schlüssel |
GSTJANAIFXHLLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C4=CC=CC=C4C=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.